molecular formula C18H21N3O5S B10981823 3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-3,5-dihydro-4H-imidazol-4-one

3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10981823
M. Wt: 391.4 g/mol
InChI Key: SRIKUIPSDBWQJT-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[3-OXO-3-(1,4-THIAZINAN-4-YL)PROPYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzodioxole moiety, and a thiazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the benzodioxole group, and the incorporation of the thiazine ring. Typical synthetic routes might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Benzodioxole Group: This step might involve the reaction of catechol with formaldehyde to form the benzodioxole moiety.

    Incorporation of the Thiazine Ring: This could be done through the reaction of a suitable thioamide with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could occur at the imidazole ring or the thiazine ring.

    Substitution: Various substitution reactions could take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with various biomolecules. Its multiple functional groups might allow it to bind to proteins, nucleic acids, or other biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit enzymes by binding to their active sites, or it could interact with cell membranes to alter their properties. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Imidazole Derivatives: Compounds like metronidazole, which is used as an antibiotic.

    Thiazine Derivatives: Compounds like promethazine, which is used as an antihistamine.

Uniqueness

What sets 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[3-OXO-3-(1,4-THIAZINAN-4-YL)PROPYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its combination of these three distinct moieties in a single molecule. This unique structure might confer a range of biological activities and chemical reactivities that are not seen in simpler compounds.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-(3-oxo-3-thiomorpholin-4-ylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H21N3O5S/c22-16(20-5-7-27-8-6-20)4-2-13-17(23)21(18(24)19-13)10-12-1-3-14-15(9-12)26-11-25-14/h1,3,9,13H,2,4-8,10-11H2,(H,19,24)

InChI Key

SRIKUIPSDBWQJT-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CCC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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